Cas no 111631-72-2 (2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one)

2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Ethanone,2-chloro-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-
- 2-chloro-1-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethanone
- AC1NKY29
- ACMC-1C394
- CTK4A7441
- 2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 111631-72-2
- Z108565160
- DTXSID40406704
- J-506278
- 2-chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- VU0549367-1
- EN300-14739
- F9995-0412
- SCHEMBL22196923
- AKOS000199030
- VS-03563
- PD168613
- UPCMLD0ENAT5441911:001
- A894701
- 2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- MFCD00264807
- CHEMBL4789707
- G30923
- 2-Chloro-1-[6,7-dimethoxy-3,4-dihydro-2(1h)-isoquinolinyl]-1-ethanone
- STK788687
- BBL012880
-
- MDL: MFCD00264807
- Renchi: InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
- Clave inchi: KHDGBPOMQWRELV-UHFFFAOYSA-N
- Sonrisas: COC1=CC2=C(C=C1OC)CN(CC2)C(=O)CCl
Atributos calculados
- Calidad precisa: 269.08200
- Masa isotópica única: 269.081871
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 300
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 38.8
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.237
- Punto de ebullición: 435.2°Cat760mmHg
- Punto de inflamación: 217°C
- índice de refracción: 1.549
- PSA: 38.77000
- Logp: 1.76520
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Información de Seguridad
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB347781-1g |
2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline; . |
111631-72-2 | 1g |
€373.00 | 2025-02-19 | ||
Enamine | EN300-14739-0.1g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 0.1g |
$54.0 | 2023-07-06 | |
Enamine | EN300-14739-2.5g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 2.5g |
$418.0 | 2023-07-06 | |
Chemenu | CM259966-1g |
2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
111631-72-2 | 96% | 1g |
$*** | 2023-04-03 | |
Life Chemicals | F9995-0412-2.5g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 2.5g |
$408.0 | 2023-09-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33763-5g |
2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 96% |
111631-72-2 | 96% | 5g |
¥3920.00 | 2023-03-16 | |
Enamine | EN300-14739-250mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95.0% | 250mg |
$77.0 | 2023-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR294-250mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 250mg |
¥587.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR294-500mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 500mg |
¥837.0 | 2024-04-26 | |
1PlusChem | 1P008UK1-10g |
2-(CHLOROACETYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
111631-72-2 | 95% | 10g |
$1196.00 | 2023-12-26 |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Literatura relevante
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
111631-72-2 (2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one) Productos relacionados
- 1874957-89-7(6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid)
- 2172262-15-4((1-ethyl-5-methyl-1H-pyrazol-4-yl)methanethiol)
- 1105247-53-7(N-(4-chlorophenyl)methyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide)
- 2089301-64-2(Methyl 3-chloro-1H-pyrazole-4-carboxylate)
- 744972-57-4(1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)-)
- 1805329-23-0(Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-carboxylate)
- 2380322-93-8(3-Piperidinol, 4-amino-1-(methylsulfonyl)-, (3R,4R)-)
- 1797289-06-5(N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide)
- 220651-94-5(Ruplizumab)
- 23357-13-3(Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate)
